molecular formula C17H20N6O3S2 B2656500 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034262-17-2

1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2656500
CAS No.: 2034262-17-2
M. Wt: 420.51
InChI Key: PKHQTPKQAFOBLE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide ( 2034262-17-2) is a synthetic small molecule with a molecular formula of C17H20N6O3S2 and a molecular weight of 420.51 g/mol . This complex heterocyclic compound features a triazolo[4,3-b]pyridazine core structure linked to a piperidine carboxamide group via a methylene bridge, and is further characterized by a methanesulfonyl group and a thiophene substituent . The specific [1,2,4]triazolo[4,3-b]pyridazine scaffold present in this compound is of significant interest in medicinal chemistry and drug discovery. While the precise biological target and mechanism of action for this specific molecule are areas of active investigation, related pyridazinone and triazolopyridazine derivatives have been extensively researched for their potential to modulate challenging therapeutic targets, such as the MYC oncoprotein family . Compounds with these core structures are frequently explored as potential agents in oncology research, particularly for the treatment of MYC-driven cancers . The structural complexity of this molecule suggests its utility as a valuable chemical probe for studying signal transduction pathways and protein-protein interactions in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access this compound for their investigative studies, with various quantities available to support early-stage discovery and development work .

Properties

IUPAC Name

1-methylsulfonyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-28(25,26)22-8-6-12(7-9-22)17(24)18-11-16-20-19-15-5-4-13(21-23(15)16)14-3-2-10-27-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQTPKQAFOBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide often starts with the preparation of intermediate compounds. The reactions typically involve controlled environments with specified temperatures, solvents, and catalysts to ensure the precise formation of the desired product.

Industrial Production Methods: : For industrial production, large-scale synthesis methods are designed to be efficient and cost-effective. These methods might involve continuous flow techniques, optimized reaction conditions, and the use of automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution. Each of these reactions involves different pathways and conditions that must be carefully controlled to achieve the desired outcomes.

Common Reagents and Conditions: : The reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical factors that influence the efficiency and outcome of these reactions.

Major Products: : The products of these reactions vary depending on the specific reactants and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: : In chemistry, 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide is studied for its reactivity and potential as a precursor for more complex molecules.

Biology: : Biologically, this compound might be explored for its interactions with proteins and enzymes, potentially serving as a ligand in biochemical assays or as a tool in molecular biology research.

Medicine: : Medicinal research could investigate this compound for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets could offer insights into new therapeutic pathways.

Industry: : Industrial applications might involve the use of this compound in materials science, perhaps in the development of new polymers or as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide involves its interactions at the molecular level with specific targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The molecular pathways affected by these interactions could lead to various biochemical and physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Core Modifications

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Pharmacological Target (Inferred)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-2-yl), 3-(piperidinemethyl-SO₂CH₃), carboxamide Kinases, inflammatory pathways
Compound 1 (from ) [1,2,4]Triazolo[4,3-b]pyridazine Undisclosed substituents (regions A/B altered vs. Rapa) Immunosuppression (Rapa-like)
Compound 7 (from ) [1,2,4]Triazolo[4,3-b]pyridazine Similar to Compound 1 but with distinct NMR shifts in regions A/B Immunosuppression (Rapa-like)
Filgotinib () [1,2,4]Triazolo[1,5-a]pyridine Cyclopropanecarboxamide, thiomorpholine-1,1-dioxide JAK1/2 inhibition
Key Observations :
  • Core Heterocycle : The target compound and filgotinib share triazolo-fused rings but differ in pyridazine (target) vs. pyridine (filgotinib), altering electronic profiles and binding modes .
  • Substituent Impact : The methylsulfonyl group in the target compound may enhance metabolic stability compared to filgotinib’s thiomorpholine-dioxide group, which prioritizes solubility .
  • NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical environments, suggesting these regions dictate target selectivity or potency in triazolopyridazines .

Pharmacological and Chemical Environment Comparisons

Chemical Environment Analysis :
  • NMR Profiling: Comparative NMR studies (Figure 6 in ) reveal that the target compound’s protons in regions A and B exhibit distinct chemical shifts vs. Rapa and Compounds 1/5.
  • Thiophene vs. Aryl Substituents : The 6-thiophen-2-yl group in the target compound introduces sulfur-mediated interactions absent in filgotinib’s phenyl-based substituents, possibly affecting membrane permeability or off-target profiles .
Pharmacokinetic Considerations :
  • The piperidine-4-carboxamide moiety in the target compound may improve blood-brain barrier penetration compared to filgotinib’s cyclopropanecarboxamide, which is bulkier and less lipophilic .

Research Findings and Implications

Substituent-Driven Activity

  • Region-Specific Modifications: demonstrates that even minor substituent changes in regions A/B (e.g., methyl vs. ethyl groups) drastically alter NMR profiles, implying that the target compound’s methylsulfonyl group in these regions could optimize target engagement .
  • Thiophene vs. Imidazole: Unlike carcinogenic heterocyclic amines like IQ (), the thiophene group in the target compound avoids mutagenic risks while retaining aromatic stabilization, a critical design consideration for drug safety .

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